Cas no 841202-48-0 (4-(piperidin-4-yl)morpholin-3-one)

4-(piperidin-4-yl)morpholin-3-one 化学的及び物理的性質
名前と識別子
-
- 3-Morpholinone, 4-(4-piperidinyl)-
- 4-(4-piperidinyl)-3-Morpholinone
- 4-(piperidin-4-yl)morpholin-3-one
- 841202-48-0
- F80478
- SCHEMBL1976258
- 4-piperidin-4-ylmorpholin-3-one
- OHGXCDDZOLFNMD-UHFFFAOYSA-N
- EN300-2655126
- 4-piperidin-4-yl-morpholin-3-one
- 4-(3-morpholinon-4-yl)piperidine
- DA-22461
-
- MDL: MFCD17214726
- インチ: InChI=1S/C9H16N2O2/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8/h8,10H,1-7H2
- InChIKey: OHGXCDDZOLFNMD-UHFFFAOYSA-N
- ほほえんだ: C1CNCCC1N2CCOCC2=O
計算された属性
- せいみつぶんしりょう: 184.121177757g/mol
- どういたいしつりょう: 184.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
4-(piperidin-4-yl)morpholin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2655126-1.0g |
4-(piperidin-4-yl)morpholin-3-one |
841202-48-0 | 95% | 1g |
$943.0 | 2023-05-25 | |
Enamine | EN300-2655126-5.0g |
4-(piperidin-4-yl)morpholin-3-one |
841202-48-0 | 95% | 5g |
$2732.0 | 2023-05-25 | |
Enamine | EN300-2655126-0.05g |
4-(piperidin-4-yl)morpholin-3-one |
841202-48-0 | 95% | 0.05g |
$218.0 | 2023-09-14 | |
Aaron | AR00G8LH-100mg |
4-(4-Piperidinyl)-3-morpholinone |
841202-48-0 | 97% | 100mg |
$292.00 | 2025-02-13 | |
A2B Chem LLC | AH56537-2.5g |
4-(4-piperidinyl)-3-morpholinone |
841202-48-0 | 95% | 2.5g |
$1981.00 | 2024-04-19 | |
1PlusChem | 1P00G8D5-2.5g |
4-(4-piperidinyl)-3-morpholinone |
841202-48-0 | 95% | 2.5g |
$2346.00 | 2024-04-21 | |
A2B Chem LLC | AH56537-250mg |
4-(4-piperidinyl)-3-morpholinone |
841202-48-0 | 95% | 250mg |
$526.00 | 2024-04-19 | |
1PlusChem | 1P00G8D5-100mg |
4-(4-piperidinyl)-3-morpholinone |
841202-48-0 | 95% | 100mg |
$465.00 | 2024-04-21 | |
1PlusChem | 1P00G8D5-250mg |
4-(4-piperidinyl)-3-morpholinone |
841202-48-0 | 95% | 250mg |
$638.00 | 2024-04-21 | |
A2B Chem LLC | AH56537-100mg |
4-(4-piperidinyl)-3-morpholinone |
841202-48-0 | 95% | 100mg |
$379.00 | 2024-04-19 |
4-(piperidin-4-yl)morpholin-3-one 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
4-(piperidin-4-yl)morpholin-3-oneに関する追加情報
Recent Advances in the Study of 4-(piperidin-4-yl)morpholin-3-one (CAS: 841202-48-0) in Chemical Biology and Pharmaceutical Research
The compound 4-(piperidin-4-yl)morpholin-3-one (CAS: 841202-48-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, which combines a piperidine ring with a morpholinone moiety, has been identified as a promising scaffold for drug discovery, particularly in the development of kinase inhibitors and modulators of protein-protein interactions. Recent studies have explored its synthesis, biological activity, and potential applications in treating various diseases, including cancer and neurological disorders.
A key area of research has focused on the synthesis and optimization of 4-(piperidin-4-yl)morpholin-3-one derivatives. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, making the compound more accessible for further pharmacological evaluation. The study also highlighted the compound's ability to act as a versatile intermediate for the development of structurally diverse analogs, which could lead to the discovery of new bioactive molecules with enhanced efficacy and reduced toxicity.
In terms of biological activity, recent investigations have demonstrated that 4-(piperidin-4-yl)morpholin-3-one exhibits potent inhibitory effects on specific kinases involved in cancer cell proliferation. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound showed nanomolar activity against PI3K and mTOR, two critical targets in oncology. These findings suggest that 4-(piperidin-4-yl)morpholin-3-one could serve as a lead compound for the development of next-generation kinase inhibitors with improved selectivity and pharmacokinetic profiles.
Beyond oncology, researchers have also explored the compound's potential in neurodegenerative diseases. A preprint article from early 2024 described its ability to modulate glutamate receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The study utilized in vitro and in vivo models to demonstrate neuroprotective effects, paving the way for further preclinical development. These results underscore the compound's versatility and its potential to address unmet medical needs across multiple therapeutic areas.
In conclusion, 4-(piperidin-4-yl)morpholin-3-one (CAS: 841202-48-0) represents a promising scaffold in drug discovery, with recent advances highlighting its synthetic accessibility, diverse biological activities, and therapeutic potential. Ongoing research is expected to further elucidate its mechanisms of action and optimize its derivatives for clinical translation. As the field progresses, this compound may emerge as a cornerstone in the development of novel treatments for cancer, neurological disorders, and other diseases.
841202-48-0 (4-(piperidin-4-yl)morpholin-3-one) 関連製品
- 921803-73-8(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)
- 276884-77-6(tert-Butyl 2-(4-formylphenoxy)acetate)
- 1267440-58-3(Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine)
- 845673-67-8(4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid)
- 42271-27-2(Methyl (ethylsulfonyl)acetate)
- 16889-14-8(N-(2-(Diethylamino)ethyl)stearamide)
- 2792217-27-5(1-Azaspiro[3.3]heptane, 3-(2-propyn-1-yl)-, hydrochloride (1:1))
- 2225169-72-0(2-Methyl-4-(imidazol-1-yl)phenylboronic acid)
- 1156883-34-9(1-5-(4-methoxyphenyl)-1H-imidazol-2-ylethan-1-amine)
- 266360-59-2((R)-2-amino-3-(2,3-difluorophenyl)propanoic acid)




